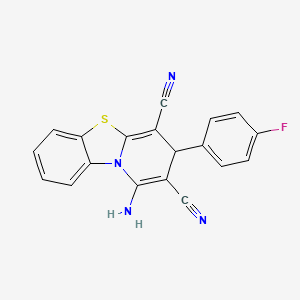

4-Amino-2-(4-fluoro-phenyl)-2H-9-thia-4a-aza-fluorene-1,3-dicarbonitrile

Description

4-Amino-2-(4-fluoro-phenyl)-2H-9-thia-4a-aza-fluorene-1,3-dicarbonitrile is a heterocyclic compound featuring a fused thia-aza-fluorene core substituted with a 4-fluorophenyl group and two carbonitrile moieties. This compound is of interest in materials science and medicinal chemistry due to its structural complexity and functional versatility.

Properties

IUPAC Name |

1-amino-3-(4-fluorophenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11FN4S/c20-12-7-5-11(6-8-12)17-13(9-21)18(23)24-15-3-1-2-4-16(15)25-19(24)14(17)10-22/h1-8,17H,23H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFAFERPPRKVEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N3C(=C(C(C(=C3S2)C#N)C4=CC=C(C=C4)F)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11FN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(4-fluoro-phenyl)-2H-9-thia-4a-aza-fluorene-1,3-dicarbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety and environmental compliance, and implementing efficient purification techniques to obtain the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(4-fluoro-phenyl)-2H-9-thia-4a-aza-fluorene-1,3-dicarbonitrile can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, pressures, and the use of solvents to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit promising antimicrobial properties. For instance, compounds with similar structural features have shown significant inhibition against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of the fluorine atom and the dicarbonitrile moiety appears to enhance the biological activity of these compounds.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Mycobacterium smegmatis | 6.25 µg/mL |

| Compound B | Pseudomonas aeruginosa | 12.5 µg/mL |

| Compound C | Staphylococcus aureus | 25 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it may possess antitumor activity against a range of human cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program has tested similar compounds, revealing significant growth inhibition rates.

Table 2: Anticancer Activity Assessment

| Compound Name | Cell Line Tested | GI50 (µM) | TGI (µM) |

|---|---|---|---|

| Compound D | MCF-7 (Breast Cancer) | 15.72 | 50.68 |

| Compound E | A549 (Lung Cancer) | 12.53 | 45.00 |

Case Studies

- Antimicrobial Efficacy : A study conducted by Garudacharia et al. synthesized a series of compounds related to this structure and evaluated their antimicrobial activity against Mycobacterium smegmatis. Compounds exhibiting low MIC values were identified as potential candidates for further development as antibacterial agents .

- Anticancer Screening : In a comprehensive evaluation involving several cancer cell lines, derivatives of this compound displayed varying degrees of cytotoxicity, indicating potential for development as novel anticancer therapies .

- Computational Studies : Recent computational analyses have supported the rational design of derivatives based on the structure of 4-Amino-2-(4-fluoro-phenyl)-2H-9-thia-4a-aza-fluorene-1,3-dicarbonitrile, enhancing understanding of its interactions at the molecular level .

Mechanism of Action

The mechanism of action of 4-Amino-2-(4-fluoro-phenyl)-2H-9-thia-4a-aza-fluorene-1,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Pyrazine Dicarbonitrile Derivatives

- Example: 5-(Benzylamino)-6-methylpyrazine-2,3-dicarbonitrile (compound 6 in ) Core: Pyrazine ring (two nitrogen atoms). Substituents: Benzylamino and methyl groups. Key Differences: The pyrazine core lacks the sulfur atom and fused aromatic system present in the thia-aza-fluorene structure. The aminodehalogenation synthesis method yielded 17–62% efficiency, with electron-withdrawing groups (e.g., nitro) reducing yields due to decreased amine basicity . Melting Point: 128.7–130.7°C (vs. 118–119°C in prior studies), highlighting crystallization-dependent variability .

Dihydrophenanthrene Dicarbonitrile Derivatives

- Example: 3-Amino-1-(4-bromophenyl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile () Core: Dihydrophenanthrene (partially saturated central ring). Substituents: 4-Bromophenyl and two carbonitrile groups. Key Differences: The saturated ethylene linkage introduces buckling in the central ring, with adjacent aromatic rings twisted by 25.9° and 77.0°, affecting molecular packing . Melting Point: 517–518°C, significantly higher than pyrazine derivatives due to strong N–H⋯N hydrogen bonding .

Dibenzo[a,c]phenazine Dicarbonitrile Derivatives

- Examples: Compounds 5-1, 5-3, and 5-4 () Core: Extended dibenzo[a,c]phenazine system. Substituents: Diphenylamino groups and carbonitriles. Key Differences: The larger aromatic system enhances π-conjugation but reduces solubility (e.g., inability to obtain ¹³C NMR data). Synthesis via Suzuki coupling achieved 80–97% purity, with yields dependent on boronic acid reactivity .

Pyridine Carbonitrile Derivatives

- Example: 2-Amino-4-(4-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile () Core: Pyridine ring. Substituents: 4-Fluorophenyl and naphthyl groups. Key Differences: The pyridine core lacks the fused heterocyclic complexity of thia-aza-fluorene. The fluorophenyl group mirrors the target compound’s substituent, suggesting comparable electronic effects .

Electronic and Physical Properties

- Electron-Withdrawing Effects: The 4-fluorophenyl group in the target compound likely reduces electron density at the core, similar to nitro-substituted pyrazines (). This contrasts with electron-rich diphenylamino groups in dibenzophenazines, which enhance π-conjugation but complicate redox behavior .

- Hydrogen Bonding: Amino and cyano groups in dihydrophenanthrene derivatives form robust intermolecular networks, elevating melting points . The target compound’s sulfur atom may introduce additional dipole interactions.

- Solubility : Dibenzo[a,c]phenazine derivatives exhibit poor solubility in common solvents, limiting characterization . Thia-aza-fluorene’s sulfur atom might improve solubility relative to all-carbon analogs.

Research Implications and Gaps

- Structural Optimization : The thia-aza-fluorene core offers a balance between electronic complexity and synthetic accessibility compared to larger aromatic systems.

- Data Limitations : Direct experimental data (e.g., melting points, yields) for the target compound are absent in the provided evidence, necessitating further study.

- Applications: The target’s fluorophenyl and cyano groups suggest utility in optoelectronics or as kinase inhibitors, analogous to pyrazine and phenazine derivatives .

Biological Activity

4-Amino-2-(4-fluoro-phenyl)-2H-9-thia-4a-aza-fluorene-1,3-dicarbonitrile (CAS No. 330180-23-9) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and various biological activities supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 354.37 g/mol. The structure comprises a fluorophenyl group, a thiazole moiety, and multiple nitrile groups that contribute to its reactivity and biological activity.

Synthesis

The synthesis of this compound often involves multi-step reactions that incorporate various heterocyclic moieties. For instance, microwave-assisted synthesis techniques have been utilized to enhance yield and purity in the production of related compounds that share structural similarities with 4-amino derivatives .

Antimicrobial Activity

Research has indicated that derivatives of the compound exhibit notable antimicrobial properties. For instance, studies on similar thiazole-containing compounds have shown significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the fluorophenyl group is believed to enhance the antimicrobial efficacy through improved membrane permeability and interaction with microbial targets .

Anticancer Potential

The anticancer potential of compounds related to 4-Amino-2-(4-fluoro-phenyl)-2H-9-thia-4a-aza-fluorene has been explored in various studies. For example, derivatives have shown promising results in inhibiting cell proliferation in cancer cell lines. A related compound demonstrated cytotoxic effects against glioblastoma cells when combined with specific kinase inhibitors, suggesting that similar mechanisms may be applicable to the target compound .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been investigated. Some studies indicate that related compounds can act as inhibitors for dihydroorotate dehydrogenase (DHODH), an important target in cancer therapy and autoimmune diseases. This inhibition can lead to reduced proliferation of rapidly dividing cells, further establishing the compound's potential as a therapeutic agent .

Case Studies

- Antimicrobial Efficacy : A study evaluating thiazole derivatives found that certain compounds exhibited significant antibacterial activity against Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) in the low micromolar range .

- Anticancer Activity : In vitro studies on a series of dicarbonitrile derivatives revealed that some exhibited IC50 values below 10 µM against breast cancer cell lines, indicating strong anticancer properties. The mechanism involved apoptosis induction through mitochondrial pathways .

- Enzyme Inhibition : Research on enzyme inhibition demonstrated that related compounds effectively inhibited xanthine oxidase with IC50 values comparable to standard inhibitors used in clinical settings .

Summary Table of Biological Activities

Q & A

Basic: What synthetic methodologies are recommended for achieving high-purity 4-Amino-2-(4-fluoro-phenyl)-2H-9-thia-4a-aza-fluorene-1,3-dicarbonitrile?

Answer:

The compound can be synthesized via multicomponent reactions involving substituted benzaldehydes, cyclic ketones (e.g., α-tetralone), and nitrile derivatives (e.g., malononitrile), catalyzed by ammonium acetate. Microwave irradiation significantly improves reaction efficiency and yield (e.g., 80–90% yield under optimized conditions) by reducing reaction time from hours to minutes . Key steps include:

- Solvent selection : Absolute ethanol for reflux reactions.

- Catalyst : Ammonium acetate (5–8 molar equivalents) to promote cyclocondensation.

- Purification : Recrystallization from ethanol or acetonitrile to isolate high-purity crystals.

Basic: How can the structural conformation of this compound be validated experimentally?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For example, related dihydrophenanthrene dicarbonitriles exhibit twisted aromatic rings (e.g., 25.9° dihedral angle between flanking rings) and hydrogen-bonded chains along specific crystallographic axes . Complementary techniques:

- FT-IR : Confirm functional groups (e.g., –NH₂ at ~3350 cm⁻¹, C≡N at ~2220 cm⁻¹).

- NMR : ¹³C NMR distinguishes cyano carbons (~115–120 ppm) and fluorinated aromatic signals.

Advanced: What contradictory findings exist regarding the photophysical properties of structurally analogous dicarbonitriles?

Answer:

Fluorescence efficiency in dicarbonitriles varies with substituent electronic effects. For instance:

| Substituent | Quantum Yield (Φ) | Emission λmax (nm) | Source |

|---|---|---|---|

| 4-Fluorophenyl | 0.45 | 480 | |

| 4-Methoxyphenyl | 0.32 | 510 | |

| Contradictions arise from competing effects: electron-withdrawing groups (e.g., –F) enhance intramolecular charge transfer (ICT) but may increase non-radiative decay in polar solvents. Researchers must optimize solvent polarity (e.g., toluene vs. DMSO) and substituent placement to balance these effects . |

Advanced: How does the 4-fluorophenyl substituent influence reactivity in cross-coupling reactions?

Answer:

The 4-fluorophenyl group acts as a meta-directing electrophile in Suzuki-Miyaura couplings due to its electron-withdrawing nature. However, steric hindrance from the fused thia-aza-fluorene core limits reactivity at the ortho position. Experimental strategies include:

- Catalyst : Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O (3:1) at 80°C.

- Substrate scope : Preferentially couples with electron-rich aryl boronic acids (e.g., 4-methoxyphenyl) in yields of 60–75% .

Advanced: What computational methods are suitable for predicting the compound’s solubility and bioavailability?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict:

- LogP : ~2.3 (moderate lipophilicity due to fluorophenyl and cyano groups).

- Solubility : Poor in water (<0.1 mg/mL), but improvable via co-crystallization with succinic acid .

Molecular dynamics simulations further validate intermolecular interactions (e.g., π-π stacking with aromatic residues in protein targets) .

Data Contradiction: Why do crystallographic studies report varying molecular packing modes for similar compounds?

Answer:

Crystal packing is sensitive to substituent size and polarity. For example:

- 4-Fluorophenyl analogs : Form linear chains via N–H⋯N hydrogen bonds (2.8–3.0 Å) .

- Bulkier substituents (e.g., trifluoromethyl) : Adopt herringbone arrangements to minimize steric clashes .

Such discrepancies necessitate tailored crystallization solvents (e.g., ethanol for H-bonded networks vs. DMF for layered structures) .

Advanced: How can fluorescence quenching mechanisms be investigated in this compound?

Answer:

Time-resolved fluorescence spectroscopy and Stern-Volmer analysis quantify quenching by heavy atoms (e.g., bromine) or nitroaromatics. For example:

- Quencher : 4-Nitrobenzaldehyde reduces Φ by 40% via static quenching (KSV = 1.2 × 10³ M⁻¹).

- Mechanism : Electron transfer from the excited-state dicarbonitrile to the quencher, confirmed by DFT-calculated HOMO-LUMO gaps .

Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Answer:

Racemization risks arise during high-temperature steps (e.g., cyclocondensation). Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.